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Compound of Interest

Compound Name: DiaPep277

Cat. No.: B3062130 Get Quote

DiaPep277 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with information regarding the limitations of DiaPep277 as a therapeutic agent.

The following troubleshooting guides and frequently asked questions (FAQs) address potential

issues and summarize key findings from clinical investigations.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of DiaPep277's clinical development?

A1: The clinical development of DiaPep277 was terminated due to serious misconduct,

including the manipulation of clinical trial data.[1][2][3][4] In September 2014, Hyperion

Therapeutics, which had acquired the developer Andromeda Biotech, announced the discovery

that Andromeda employees had improperly received unblinded data from the DIA-AID 1 clinical

trial and manipulated it to produce favorable results.[2][4] This led to the halt of the drug's

development, as it left no viable regulatory path forward.[2][3]

Q2: What was the proposed mechanism of action for DiaPep277?

A2: DiaPep277 is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein

(HSP60).[5][6] The proposed mechanism of action was immunomodulation. It was

hypothesized that DiaPep277 would shift the autoimmune response in Type 1 Diabetes from a

destructive T-helper 1 (Th1) phenotype to a protective T-helper 2 (Th2) cytokine phenotype.[6]

This was intended to prevent the immune system's destruction of insulin-producing pancreatic

beta cells.[1][5][6]
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Q3: What were the key efficacy endpoints in the DiaPep277 clinical trials?

A3: The primary efficacy endpoint in the Phase 3 DIA-AID 1 trial was the change from baseline

in the area under the glucagon-stimulated C-peptide curve.[7][8] C-peptide levels are a marker

for endogenous insulin secretion and residual β-cell function.[7] Secondary endpoints included

changes in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and achieving

a target HbA1c of ≤7%.[7][8]

Q4: Did DiaPep277 show any efficacy in preserving beta-cell function in clinical trials?

A4: Prior to the discovery of data manipulation, the results of the Phase 3 DIA-AID 1 trial

suggested that DiaPep277 had a positive effect on preserving beta-cell function. The

manipulated data showed that patients treated with DiaPep277 maintained significantly higher

glucagon-stimulated C-peptide secretion levels compared to the placebo group.[7][8] However,

a Phase II trial in children with recent-onset Type 1 Diabetes found no beneficial effect of

DiaPep277 in preserving beta-cell function or improving metabolic control.[9] Another Phase II

study in adults showed a modest trend towards better maintenance of beta-cell function at

certain doses.[10]

Q5: What was the safety and tolerability profile of DiaPep277 in clinical trials?

A5: Across multiple clinical trials, DiaPep277 was reported to be safe and well-tolerated.[7][9]

[11] No serious drug-related adverse events were recorded in a Phase II trial in children, and

the safety profile was similar between the treatment and placebo groups in an extension of

another Phase II trial.[9][11] The DIA-AID 1 Phase 3 trial also reported an excellent safety

profile, with no safety concerns after exposing over 500 patients to the drug for up to two years.

[7]

Troubleshooting Guide
Problem: Inconsistent or unexpected results in in-vitro T-cell response assays with DiaPep277.

Possible Cause 1: Peptide Stability. Ensure the proper storage and handling of the

DiaPep277 peptide. Peptides can be sensitive to degradation, which may affect their

biological activity.
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Possible Cause 2: Cell Population Heterogeneity. The response to DiaPep277 may be

dependent on the specific subset of T-cells. Ensure that the appropriate T-cell populations

are being isolated and analyzed.

Possible Cause 3: Inappropriate Assay Conditions. The in-vitro culture and stimulation

conditions can significantly impact T-cell responses. Refer to established protocols for T-cell

assays and optimize conditions as needed.

Problem: Lack of efficacy in animal models of Type 1 Diabetes.

Possible Cause 1: Animal Model Selection. The efficacy of DiaPep277 was initially

demonstrated in non-obese diabetic (NOD) mice.[11][12] Ensure that the chosen animal

model is appropriate for studying the immunomodulatory effects of this peptide.

Possible Cause 2: Dosing and Administration Route. The dose and route of administration

can influence the therapeutic outcome. Refer to the methodologies of published studies to

ensure an appropriate regimen.

Possible Cause 3: Timing of Intervention. The timing of treatment initiation relative to disease

onset is crucial for immunomodulatory therapies. Treatment may be more effective in the

early stages of autoimmune response.

Data from Clinical Trials
Table 1: Summary of Efficacy Results from the DIA-AID 1 Phase 3 Trial (Manipulated Data)
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Efficacy Endpoint DiaPep277 Group Placebo Group P-value

Change in Glucagon-

Stimulated C-peptide

AUC

Modified Intent-to-

Treat (mITT)

Population

-3.108 nmol/L/20 min -4.058 nmol/L/20 min 0.037

Per-Protocol (PP)

Population
-2.857 nmol/L/20 min -4.058 nmol/L/20 min 0.011

Patients Maintaining

Target HbA1c (≤7%)

mITT Population 56% 44% 0.03

PP Population 60% 45% 0.0082

Patients in Partial

Remission

mITT Population 38% 29% 0.08

PP Population 42% 30% 0.035

Data from Raz et al., Diabetes Care, 2014.[7] It is critical to note that this data was found to be

manipulated.

Experimental Protocols
Protocol: Glucagon Stimulation Test for C-Peptide Measurement (as described in the DIA-AID 1

trial)

Patient Preparation: Patients should fast overnight for at least 8 hours.

Baseline Sample: A baseline blood sample is collected for C-peptide measurement.

Glucagon Administration: 1 mg of glucagon is administered intravenously over 1 minute.
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Post-Stimulation Samples: Blood samples for C-peptide measurement are collected at

specified time points (e.g., 6 minutes) after glucagon administration.

Analysis: The area under the curve (AUC) for C-peptide concentration is calculated to

assess beta-cell function.
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Caption: Proposed immunomodulatory mechanism of DiaPep277.
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Caption: Simplified workflow of the DIA-AID 1 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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